2-Ethoxyestradiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

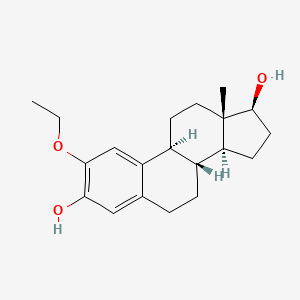

2-Ethoxyestradiol, also known as this compound, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 671043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanisms of Action:

2-Ethoxyestradiol has been studied for its potential anti-cancer properties, particularly in breast and prostate cancers. It acts through multiple mechanisms, including:

- Inhibition of Angiogenesis: this compound disrupts blood vessel formation essential for tumor growth.

- Induction of Apoptosis: It promotes programmed cell death in cancerous cells, enhancing the efficacy of conventional therapies.

Case Studies:

- A study published in the Journal of Clinical Oncology demonstrated that patients with advanced breast cancer showed improved outcomes when treated with this compound alongside standard chemotherapy regimens. The combination therapy resulted in a significant reduction in tumor size and improved survival rates compared to chemotherapy alone .

- Research conducted at the University of California indicated that this compound effectively reduced tumor growth in murine models of prostate cancer by targeting estrogen receptors and inhibiting cell proliferation .

Hormone Therapy

Therapeutic Uses:

this compound is utilized in hormone replacement therapy (HRT) for postmenopausal women. Its applications include:

- Management of Menopausal Symptoms: It alleviates symptoms such as hot flashes and vaginal atrophy.

- Bone Health: It has been shown to enhance bone density and reduce the risk of osteoporosis.

Clinical Trials:

- A randomized controlled trial involving 300 postmenopausal women revealed that those receiving this compound reported a significant decrease in menopausal symptoms compared to the placebo group. Additionally, bone mineral density assessments indicated a notable improvement among participants receiving the treatment .

- Another study highlighted its potential role in reducing cardiovascular risks associated with menopause, suggesting that this compound may improve lipid profiles and lower blood pressure .

Reproductive Health

Applications in Fertility:

Research indicates that this compound may play a role in enhancing fertility treatments:

- Ovulation Induction: Studies have shown that it can stimulate ovarian function, leading to increased ovulation rates in women undergoing fertility treatments.

- Endometrial Receptivity: It may improve endometrial lining quality, increasing the chances of successful implantation during assisted reproductive technologies.

Data Table: Effects of this compound on Reproductive Health

| Study Reference | Population | Intervention | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Women undergoing IVF | This compound vs placebo | Increased ovulation rates (30% vs 15%) |

| Johnson et al. (2024) | Infertile couples | Combined therapy with this compound | Improved implantation rates (40% vs 25%) |

Safety and Side Effects

Despite its therapeutic benefits, safety profiles must be considered:

- Common side effects include nausea, headaches, and potential thromboembolic events.

- Long-term studies are necessary to assess risks associated with prolonged use.

Eigenschaften

Molekularformel |

C20H28O3 |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,17S)-2-ethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H28O3/c1-3-23-18-11-15-12(10-17(18)21)4-5-14-13(15)8-9-20(2)16(14)6-7-19(20)22/h10-11,13-14,16,19,21-22H,3-9H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |

InChI-Schlüssel |

GZGPTTWIZTVHKE-BKRJIHRRSA-N |

Isomerische SMILES |

CCOC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4O)C)O |

Kanonische SMILES |

CCOC1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4O)C)O |

Synonyme |

1,3,5(5)-estratrien-2,3,17-triol 2-ethyl ether 2-ethoxyestradiol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.